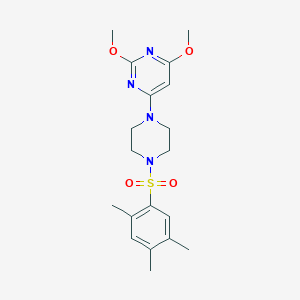

2,4-Dimethoxy-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2,4-Dimethoxy-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted with various functional groups, including a piperazine ring, a sulfonyl group, and methoxy groups .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the nitrogen atoms in the pyrimidine and piperazine rings would likely result in these rings being planar. The different functional groups would also likely have different electronic and steric effects, which could influence the overall shape and properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the nonpolar methoxy groups could influence its solubility properties .Applications De Recherche Scientifique

Synthesis and Application in Heterocyclic Compound Development

The complex nature of 2,4-Dimethoxy-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine serves as a foundational structure for the synthesis of novel heterocyclic compounds. These compounds are pivotal in medicinal chemistry due to their potential therapeutic applications. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showcased anti-inflammatory and analgesic properties, indicating the broad applicability of such structures in drug development (Abu‐Hashem et al., 2020).

Antiproliferative Activity Against Cancer Cell Lines

Research into the antiproliferative effects of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines highlighted the potential of these compounds as anticancer agents. Certain derivatives exhibited significant activity on various cell lines, underscoring the importance of such compounds in the search for new cancer treatments (Mallesha et al., 2012).

Antioxidant and Age-Related Disease Treatment

Compounds analogous to 2,4-Dimethoxy-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine, possessing antioxidant properties, have been synthesized and studied for their potential in treating age-related diseases. These compounds exhibit protective effects against cell viability decreases and glutathione level reductions induced by oxidative stress, suggesting their utility in preventing conditions such as cataracts, macular degeneration, and Alzheimer's dementia (Jin et al., 2010).

Supramolecular Complexes and Crystal Engineering

The structural versatility of compounds related to 2,4-Dimethoxy-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine has been explored in the context of crystal engineering to develop organic co-crystals and salts with potential pharmaceutical applications. These studies provide insight into hydrogen-bond motifs and the reconfigurable nature of such complexes, which is crucial for designing drugs with optimized properties (Elacqua et al., 2013).

Synthesis of Sulfonamide and Amide Derivatives

The chemical flexibility of 2,4-Dimethoxy-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine enables the synthesis of various sulfonamide and amide derivatives. These derivatives have been evaluated for their antimicrobial, antifungal, and antimalarial activities, demonstrating the compound's role as a precursor in developing bioactive molecules with potential therapeutic applications (Bhatt et al., 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2,4-dimethoxy-6-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O4S/c1-13-10-15(3)16(11-14(13)2)28(24,25)23-8-6-22(7-9-23)17-12-18(26-4)21-19(20-17)27-5/h10-12H,6-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFMQJGEFRGMCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethoxy-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B2856734.png)

![5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2856737.png)

![3-Thia-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B2856743.png)

![2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B2856744.png)

![4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2856746.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one](/img/structure/B2856754.png)